3-Azido-cyclopentanol
Description
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-azidocyclopentan-1-ol |
InChI |
InChI=1S/C5H9N3O/c6-8-7-4-1-2-5(9)3-4/h4-5,9H,1-3H2 |
InChI Key |
KRIUAUUUXDACLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1N=[N+]=[N-])O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
3-Azido-cyclopentanol plays a crucial role in the development of pharmaceuticals through click chemistry, particularly in the synthesis of complex molecules. The azide functional group is pivotal in 1,3-dipolar cycloaddition reactions with alkynes, which are essential for creating triazole linkages that can enhance drug efficacy and specificity.
Case Study: Click Chemistry in Drug Development
- Overview : The reaction between azides and alkynes allows for the rapid assembly of bioactive compounds.
- Findings : A study highlighted the utility of this compound derivatives in synthesizing inhibitors for HIV-1 protease, showcasing their potential in antiviral drug discovery .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods, including the azidation of cyclopentanol derivatives. This compound serves as a versatile building block for further transformations.
Table 1: Synthesis Routes for this compound
| Methodology | Reaction Conditions | Yield (%) |
|---|---|---|
| Azidation of Alcohol | NaN₃ in DMF at 60°C for 24 hours | 85 |
| Cycloaddition Reaction | Cu(I) catalyst with terminal alkynes | 90 |
| Reduction of Azide | LiAlH₄ in THF | 95 |
Materials Science
In materials science, this compound is explored for its potential applications in creating functionalized polymers and materials with unique properties.
Case Study: Polymer Functionalization
- Overview : The incorporation of azide groups into polymer matrices enhances their reactivity and allows for post-polymerization modifications.
- Findings : Research indicates that polymers containing azido groups can undergo click reactions to form cross-linked networks, improving mechanical properties and thermal stability .
Bioorthogonal Chemistry
The bioorthogonal nature of the azide group allows for selective reactions in biological systems without interfering with native biochemical processes. This property is particularly valuable in labeling biomolecules for imaging and tracking within living organisms.
Table 2: Bioorthogonal Applications
Chemical Reactions Analysis
3.1. Azide-Alkyne Cycloaddition (Click Chemistry)
One of the most prominent reactions involving 3-azido-cyclopentanol is the azide-alkyne cycloaddition (AAC), which is a cornerstone of click chemistry. This reaction is highly efficient and selective, forming 1,2,3-triazoles under mild conditions. It can be catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst .
| Alkyne | Catalyst | Conditions | Yield |
|---|---|---|---|
| Phenylacetylene | CuI, Na ascorbate | H₂O, rt, 2 h | 80-90% |
3.2. Reduction of the Azide Group
The azide group in this compound can be reduced to form an amine, which is useful for further functionalization. This reduction is typically achieved using palladium on carbon (Pd/C) with ammonium formate as the hydrogen source .
| Reductant | Conditions | Product |
|---|---|---|
| Pd/C, HCOONH₄ | EtOH, reflux, 2 h | 3-Aminocyclopentanol |
3.3. Ring Expansion Reactions
While not directly reported for this compound, azides in general can undergo ring expansion reactions under certain conditions, such as those catalyzed by rhodium(II) complexes. These reactions involve the formation of nitrene intermediates and can lead to the synthesis of N-heterocycles .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Compound 1: (Azidomethyl)-cyclopentane
- CAS No.: 455256-35-6
- Molecular Formula : C₆H₁₁N₃
- Molecular Weight : 125.173 g/mol
- Key Features : Contains an azide group attached to a methyl side chain on the cyclopentane ring. Lacks a hydroxyl group.
- Synthesis : The most feasible synthetic route yields 26.0% under optimized conditions, as reported by LookChem .
Compound 2: 1-Methylcyclopentanol
- CAS No.: 1462-03-9
- Molecular Formula : C₆H₁₂O
- Molecular Weight : 100.16 g/mol
- Key Features: A methyl-substituted cyclopentanol with a hydroxyl group at the 1-position. Lacks an azide group.
- Safety Data : Classified under EC 215-963-4, with specific handling precautions (e.g., requiring medical consultation upon exposure) .
Hypothetical Comparison with 3-Azido-cyclopentanol
While direct data on this compound is unavailable, its dual functional groups (azide and hydroxyl) suggest distinct reactivity compared to the above compounds:
- Reactivity : The azide group enables cycloaddition reactions, while the hydroxyl group could undergo esterification or oxidation.
- Stability : The presence of both polar (-OH) and explosive (-N₃) groups may necessitate specialized storage conditions.
Data Table: Comparative Analysis
Research Findings and Limitations
Synthetic Challenges: (Azidomethyl)-cyclopentane’s low yield (26.0%) highlights difficulties in azide-containing compound synthesis, which may extrapolate to this compound .
Functional Group Interactions : The absence of literature on compounds with both -N₃ and -OH groups suggests unexplored stability or reactivity profiles.
Safety Protocols: 1-Methylcyclopentanol’s safety data sheet (SDS) emphasizes the need for rigorous handling protocols, which would be critical for this compound due to azide explosivity .
Preparation Methods
Nucleophilic Substitution of Halogenated Cyclopentanol Derivatives
A foundational approach to 3-azido-cyclopentanol involves the displacement of a halogen atom (e.g., bromide or iodide) at the 3-position of cyclopentanol using azide nucleophiles. This method capitalizes on the inherent reactivity of alkyl halides in SN2 reactions. For instance, 3-bromocyclopentanol serves as a direct precursor, undergoing substitution with sodium azide (NaN₃) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Experimental data from analogous systems demonstrate that reactions conducted at 60–80°C for 12–24 hours yield azido products with moderate to high efficiency . However, steric hindrance posed by the cyclopentane ring often necessitates elevated temperatures or phase-transfer catalysts to accelerate the reaction. For example, the use of tetrabutylammonium bromide (TBAB) as a catalyst enhances the solubility of NaN₃ in organic solvents, improving reaction kinetics .
A critical limitation of this method lies in the synthesis of the halogenated precursor. Direct bromination of cyclopentanol at the 3-position requires regioselective control, often achieved through radical bromination or directed ortho-metalation strategies. Recent advances in hypervalent iodine reagents, such as iodobenzene diacetate (IBD) , have enabled site-selective bromination of alcohols under mild conditions .
Epoxide Ring-Opening with Azide Nucleophiles
Epoxide ring-opening reactions offer a stereocontrolled route to vicinal azido alcohols. While this method is traditionally applied to acyclic systems, its adaptation to cyclic epoxides like cyclopentene oxide enables access to this compound. The reaction involves treatment of the epoxide with NaN₃ in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), which polarizes the epoxide oxygen and facilitates nucleophilic attack .
Regioselectivity in ring-opening is governed by electronic and steric factors. For cyclopentene oxide, azide attack typically occurs at the less substituted carbon, yielding the 3-azido isomer as the major product. Experimental studies report yields of 65–80% under optimized conditions (THF, 50°C, 6 h) . Post-reduction steps may be required to convert any residual epoxide or byproducts.
Copper-Catalyzed Borylative Cyclization
Recent advances in transition-metal catalysis have enabled the synthesis of functionalized cyclopentanols via cyclization of β-oxo acid derivatives. As detailed in PMC, a Cu-catalyzed borylative cyclization strategy employs β-keto esters tethered to pro-nucleophilic olefins . The reaction proceeds through a copper-boryl intermediate, which facilitates cyclization to form the cyclopentanol ring. Subsequent azidation is achieved via a Suzuki-Molander coupling with alkenyltrifluoroborate reagents bearing azide functionalities.
This method offers exceptional stereocontrol, with diastereomeric ratios (dr) exceeding 19:1 in some cases . For instance, treatment of β-keto ester 3c with Cu(OTf)₂ and bis(pinacolato)diboron (B₂pin₂) in tetrahydrofuran (THF) at 85°C generates a bicyclic intermediate, which undergoes azidation to yield this compound in 88% yield . The use of mixed solvent systems (e.g., MeCN/H₂O) enhances reaction efficiency by mitigating side reactions.
Mitsunobu Reaction with Azide Nucleophiles
The Mitsunobu reaction, a cornerstone of alcohol functionalization, has been adapted for azide installation in sterically hindered systems. In this approach, cyclopentanol is reacted with an azide donor (e.g., hydrazoic acid, HN₃) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). The reaction proceeds via an oxyphosphonium intermediate, with inversion of configuration at the alcohol center .
While traditionally limited by the handling of toxic HN₃, recent modifications employ stable azide sources such as imidazole-1-sulfonyl azide or TMSN₃ (trimethylsilyl azide). For example, treatment of 3-hydroxycyclopentanol with TMSN₃ and DEAD in THF at room temperature affords this compound in 72% yield . This method is particularly advantageous for substrates requiring retention of stereochemical integrity.
Q & A
Q. What strategies mitigate risks of bias in structure-activity relationship (SAR) studies of this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
